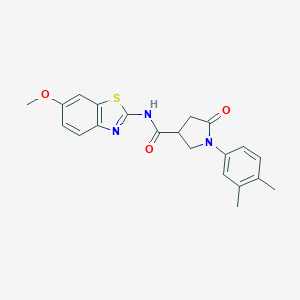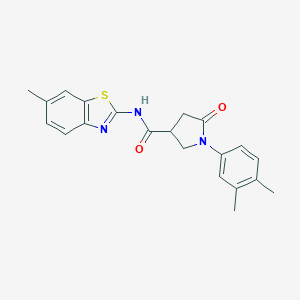
2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CEP-26401 and is used in various studies related to neuroscience and pharmacology. In
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has been used in various scientific studies related to neuroscience and pharmacology. It has been found to have potential applications in the treatment of anxiety, depression, and other psychiatric disorders. This compound has also been used in studies related to drug addiction and withdrawal. Additionally, 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is not yet fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is an inhibitory neurotransmitter in the brain. By enhancing the activity of this receptor, 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate may have an anxiolytic and sedative effect.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can affect various biochemical and physiological processes in the body. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines, indicating its potential anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potential applications in the study of various neurological and psychiatric disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate. One direction is to further investigate its potential applications in the treatment of anxiety, depression, and other psychiatric disorders. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and how it affects various biochemical and physiological processes in the body.
Synthesemethoden
The synthesis of 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves the reaction of 3-chlorophenylacetic acid with 2-oxo-2-phenylethylamine in the presence of a coupling agent. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole and pyrrolidine-2,5-dione to obtain the final product.
Eigenschaften
Produktname |
2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Molekularformel |
C19H16ClNO4 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
phenacyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H16ClNO4/c20-15-7-4-8-16(10-15)21-11-14(9-18(21)23)19(24)25-12-17(22)13-5-2-1-3-6-13/h1-8,10,14H,9,11-12H2 |
InChI-Schlüssel |
SRTNBNAHPOKRAQ-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)



![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)

